N-Benzyl Salbutamon-d9 Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[benzyl-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3.ClH/c1-20(2,3)21(12-15-7-5-4-6-8-15)13-19(24)16-9-10-18(23)17(11-16)14-22;/h4-11,22-23H,12-14H2,1-3H3;1H/i1D3,2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNITHCPVLQQEN-KYRNGWDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Chromatographic Characterization of N Benzyl Salbutamol D9 Hydrochloride
Structural Elucidation Techniques for Deuterated Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Placement Confirmation
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For deuterated compounds like N-Benzyl Salbutamol-d9 Hydrochloride, both ¹H and ²H NMR spectroscopy are employed to provide unambiguous confirmation of the deuterium labeling pattern.
Conversely, the ²H NMR spectrum would exhibit a distinct resonance signal corresponding to the nine deuterium atoms on the tert-butyl group. The chemical shift of this signal would be virtually identical to the chemical shift of the corresponding protons in the non-deuterated compound.
Table 1: Representative ¹H NMR Spectral Data for N-Benzyl Salbutamol (B1663637) Hydrochloride (for comparison)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25-7.40 | Multiplet | 5H | Benzyl (B1604629) aromatic protons |
| 6.80-7.10 | Multiplet | 3H | Salicyl aromatic protons |
| 4.90 | Doublet | 1H | CH-OH |
| 4.65 | Singlet | 2H | -CH₂-Ph |
| 3.80 | Singlet | 2H | -CH₂-Ar |
| 2.90 | Multiplet | 1H | -CH-N |
| 1.15 | Singlet | 9H | -C(CH₃)₃ |
Note: In the ¹H NMR spectrum of N-Benzyl Salbutamol-d9 Hydrochloride, the signal at 1.15 ppm would be absent.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Purity Verification
HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy and for assessing its isotopic purity. For N-Benzyl Salbutamol-d9 Hydrochloride, HRMS provides the exact mass of the molecule, which will be higher than its non-deuterated counterpart due to the nine deuterium atoms.
The theoretical exact mass of the protonated molecule [M+H]⁺ of N-Benzyl Salbutamol-d9 Hydrochloride is calculated based on its molecular formula, C₂₀H₁₉D₉NO₃·HCl. The measured exact mass from HRMS analysis should be in close agreement with this theoretical value, typically within a few parts per million (ppm), which confirms the elemental composition.
Furthermore, the isotopic distribution pattern observed in the mass spectrum can be used to assess the isotopic purity of the compound. The relative intensities of the M, M+1, and M+2 peaks can be compared to the theoretical distribution for a molecule with nine deuterium atoms to confirm the high level of isotopic enrichment.
Table 2: High-Resolution Mass Spectrometry Data for N-Benzyl Salbutamol-d9 Hydrochloride
| Parameter | Value |
| Molecular Formula | C₂₀H₁₉D₉NO₃·HCl |
| Theoretical Monoisotopic Mass (M) | 338.28 |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Observed [M+H]⁺ (m/z) | 339.2885 |
| Calculated [M+H]⁺ (m/z) | 339.2883 |
| Mass Accuracy (ppm) | < 5 ppm |
| Isotopic Enrichment | > 98% |
Chromatographic Purity Assessment Methodologies
Ensuring the chemical purity of a reference standard is as crucial as confirming its structure. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are routinely employed to separate and quantify impurities.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the primary method for assessing the purity of non-volatile organic compounds. A validated, stability-indicating HPLC method is used to separate N-Benzyl Salbutamol-d9 Hydrochloride from any process-related impurities or degradation products. The purity is typically determined by area percentage from the chromatogram, assuming all components have a similar response factor at the detection wavelength.
A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) in either an isocratic or gradient elution mode. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.
Table 3: Representative HPLC Method Parameters and Purity Data
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 276 nm |
| Retention Time | Approximately 8.5 minutes |
| Purity (by area %) | > 99.5% |
| Related Impurities | < 0.1% each |
Gas Chromatography (GC) for Volatile Impurities
GC is a powerful technique for the separation and detection of volatile organic compounds. In the context of N-Benzyl Salbutamol-d9 Hydrochloride, GC is primarily used to identify and quantify residual solvents from the synthesis and purification processes. A headspace GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is often employed for this purpose.
The sample is heated in a sealed vial to allow any volatile solvents to partition into the headspace gas, which is then injected into the GC system. The retention times of any observed peaks are compared to those of known solvent standards for identification, and the peak areas are used for quantification.
Table 4: Typical Residual Solvents Analysis by Headspace GC-MS
| Solvent | Retention Time (min) | Specification Limit (ppm) | Result |
| Methanol | 3.2 | < 3000 | Not Detected |
| Ethanol (B145695) | 4.1 | < 5000 | Not Detected |
| Acetone | 4.5 | < 5000 | Not Detected |
| Dichloromethane | 5.8 | < 600 | Not Detected |
| Toluene | 8.2 | < 890 | Not Detected |
Analytical Method Development and Validation Utilizing N Benzyl Salbutamol D9 Hydrochloride
Application as an Internal Standard in Quantitative Mass Spectrometry
The fundamental role of an internal standard is to compensate for variations that can occur during sample preparation, chromatographic separation, and ionization in the mass spectrometer. By adding a known quantity of N-Benzyl Salbutamol-d9 Hydrochloride to every sample, standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric approach corrects for potential analyte loss during extraction and any fluctuations in instrument performance, thereby enhancing the accuracy and precision of the results.
Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays
The combination of liquid chromatography with tandem mass spectrometry is the predominant technique for the quantification of Salbutamol (B1663637) in various biological matrices, and N-Benzyl Salbutamol-d9 Hydrochloride is an ideal internal standard for this purpose. The development of such an assay involves optimizing both the chromatographic separation and the mass spectrometric detection.
Chromatographic methods are typically developed using reverse-phase columns (e.g., C18) to separate Salbutamol from other endogenous components in the sample matrix. The mobile phase usually consists of an aqueous component with a small amount of acid (like formic acid) to promote protonation of the analyte and an organic modifier (such as acetonitrile (B52724) or methanol).
For detection, a tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves monitoring a specific precursor ion to product ion transition for both the analyte (Salbutamol) and the internal standard (N-Benzyl Salbutamol-d9). Since N-Benzyl Salbutamol-d9 contains nine deuterium (B1214612) atoms, its mass is significantly different from the unlabeled analyte, preventing any signal overlap. The specific mass transitions are chosen to provide the best sensitivity and specificity.
Table 1: Illustrative LC-MS/MS Parameters for Salbutamol Analysis using N-Benzyl Salbutamol-d9 Hydrochloride Internal Standard
| Parameter | Condition |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Salbutamol) | m/z 240.2 → 148.1 |
| MRM Transition (N-Benzyl Salbutamol-d9) | m/z 339.2 → 233.2 |
Development of Gas Chromatography-Mass Spectrometry (GC-MS) Assays
The application of N-Benzyl Salbutamol-d9 Hydrochloride as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) assays is not commonly reported in scientific literature. Salbutamol and its analogues are polar and non-volatile compounds, making them unsuitable for direct analysis by GC-MS. To be analyzed by this method, they require a chemical derivatization step to increase their volatility and thermal stability. While deuterated standards are crucial for GC-MS, the multi-step derivatization process often makes LC-MS/MS a more direct, rapid, and widely adopted method for this class of compounds. Consequently, detailed GC-MS assay development utilizing N-Benzyl Salbutamol-d9 Hydrochloride is not well-documented.
Method Validation Parameters for Analytical Assays
Once an analytical method is developed, it must undergo a rigorous validation process to ensure it is fit for its intended purpose. The use of N-Benzyl Salbutamol-d9 Hydrochloride is integral to successfully meeting the stringent criteria for these validation parameters.
Determination of Linearity and Calibration Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. N-Benzyl Salbutamol-d9 Hydrochloride is added at a constant concentration to all calibration standards. The method is considered linear over a specific range if the correlation coefficient (r²) is close to 1.00, typically ≥0.99.
Table 2: Representative Data for a Calibration Curve for Salbutamol
| Nominal Conc. (ng/mL) | Analyte Area / IS Area Ratio | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 0.015 | 1.0 | 100.0 |
| 2 | 0.031 | 2.1 | 105.0 |
| 5 | 0.076 | 5.1 | 102.0 |
| 20 | 0.302 | 19.8 | 99.0 |
| 50 | 0.755 | 50.3 | 100.6 |
| 100 | 1.510 | 100.1 | 100.1 |
| 200 | 3.005 | 199.0 | 99.5 |
| Correlation Coefficient (r²) | 0.9998 |
Assessment of Accuracy, Precision, and Recovery
Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. Both are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, and high) in several replicates. The use of N-Benzyl Salbutamol-d9 Hydrochloride is critical here, as it corrects for variability, leading to high accuracy and precision. Accuracy is expressed as percent bias, and precision is reported as the relative standard deviation (%RSD).
Recovery evaluates the efficiency of the extraction process. It is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. The consistent response of the co-extracted N-Benzyl Salbutamol-d9 Hydrochloride helps to normalize the results and provides a reliable measure of the extraction efficiency for the target analyte.
Table 3: Example Inter-Assay Accuracy and Precision Data for Salbutamol Quantification
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (% Bias) | Precision (% RSD) |
| LLOQ | 1 | 1.04 | 4.0 | 6.8 |
| LQC | 3 | 2.89 | -3.7 | 5.1 |
| MQC | 75 | 77.1 | 2.8 | 3.5 |
| HQC | 150 | 146.4 | -2.4 | 2.9 |
Estimation of Limits of Detection (LOD) and Quantification (LOQ)
The determination of the Limit of Detection (LOD) and the Limit of Quantification (LOQ) are critical steps in the validation of any analytical method. The LOD is defined as the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For bioanalytical methods utilizing N-Benzyl Salbutamol-d9 Hydrochloride as an internal standard, the LOD and LOQ are established for the target analyte, which is typically Salbutamol or a related compound.
While specific LOD and LOQ values are method-dependent and are influenced by the matrix, instrumentation, and sample preparation procedures, a representative example of what might be achieved in a validated LC-MS/MS method for the quantification of Salbutamol in a biological matrix using a deuterated internal standard is presented below. It is important to note that these values are illustrative and would need to be experimentally determined for any specific assay.
The LOD and LOQ are typically determined by one of several methods, including the signal-to-noise ratio (S/N), where the LOD is often defined as a S/N of 3:1 and the LOQ as a S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Table 1: Illustrative Limits of Detection and Quantification for Salbutamol in Human Plasma
| Parameter | Illustrative Value (ng/mL) | Method of Determination |
| Limit of Detection (LOD) | 0.05 | Signal-to-Noise Ratio (S/N ≥ 3) |
| Limit of Quantification (LOQ) | 0.15 | Signal-to-Noise Ratio (S/N ≥ 10) |
Note: These values are for illustrative purposes and are typical for sensitive LC-MS/MS assays. Actual values for a specific method would be determined during method validation.
Stability Studies of the Internal Standard in Analytical Solutions and Matrices
The stability of the internal standard, N-Benzyl Salbutamol-d9 Hydrochloride, is a crucial parameter to evaluate during method development and validation. Ensuring the stability of the internal standard under various storage and processing conditions is essential for accurate and reliable quantification of the target analyte. Stability is assessed in both stock solutions and in the biological matrix of interest.
Stability studies typically investigate the influence of time, temperature, and light on the integrity of the internal standard. For N-Benzyl Salbutamol-d9 Hydrochloride, this would involve assessing its stability under the following conditions:
Stock Solution Stability: The stability of the internal standard in its stock solution is evaluated at different temperatures (e.g., room temperature, refrigerated, and frozen) over a defined period.
Freeze-Thaw Stability: This assesses the stability of the internal standard in the biological matrix (e.g., human plasma) after repeated cycles of freezing and thawing.
Bench-Top Stability: This determines the stability of the internal standard in the biological matrix at room temperature for a period that mimics the sample handling and preparation time.
Long-Term Stability: The long-term stability of the internal standard in the biological matrix is assessed by storing spiked samples at a specified temperature (e.g., -20°C or -80°C) for an extended duration.
Post-Preparative Stability: This evaluates the stability of the processed samples, including the internal standard, in the autosampler before injection into the analytical instrument.
Table 2: Representative Stability of a Deuterated Internal Standard in Human Plasma
| Stability Condition | Duration | Storage Temperature | Mean % Recovery (Illustrative) | Acceptance Criteria |
| Stock Solution Stability | 30 days | 4°C | 98.5 | ±15% of nominal |
| Freeze-Thaw Stability | 3 cycles | -20°C to Room Temp | 97.2 | ±15% of nominal |
| Bench-Top Stability | 6 hours | Room Temperature | 99.1 | ±15% of nominal |
| Long-Term Stability | 90 days | -80°C | 96.8 | ±15% of nominal |
| Post-Preparative Stability | 24 hours | 4°C (Autosampler) | 98.9 | ±15% of nominal |
Note: The data presented are illustrative and represent typical outcomes for a stable deuterated internal standard. Actual stability would need to be experimentally determined for N-Benzyl Salbutamol-d9 Hydrochloride.
Matrix Effect Compensation Strategies in Bioanalytical Methodologies
The matrix effect is a well-documented phenomenon in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, where co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard, such as N-Benzyl Salbutamol-d9 Hydrochloride, is the most effective strategy to compensate for these matrix effects.
The underlying principle of using a deuterated internal standard is that it co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement. Because the internal standard is added at a constant concentration to all samples (calibrators, quality controls, and unknowns), the ratio of the analyte peak area to the internal standard peak area remains constant, even in the presence of matrix effects. This allows for accurate quantification of the analyte.
Several strategies are employed to evaluate and mitigate matrix effects during method development:
Post-Extraction Addition: This method is used to assess the absolute matrix effect by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution.
Matrix Factor Calculation: The matrix factor is calculated for both the analyte and the internal standard to determine the extent of ion suppression or enhancement. An internal standard normalized matrix factor close to 1 indicates effective compensation.
Use of Different Biological Lots: To ensure the method is robust, matrix effects are often evaluated in multiple sources (lots) of the biological matrix.
The use of N-Benzyl Salbutamol-d9 Hydrochloride as an internal standard is particularly advantageous because its physicochemical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization. The mass difference due to the deuterium labeling allows for their simultaneous detection by the mass spectrometer without interference.
Research Applications of N Benzyl Salbutamol D9 Hydrochloride in Impurity Profiling and Reference Standards
Identification and Quantification of N-Benzyl Salbutamol (B1663637) as a Critical Process Impurity of Salbutamol
The synthesis of Salbutamol can involve several chemical steps where the formation of N-Benzyl Salbutamol is a potential risk. This impurity can arise from the reaction of intermediates with benzyl-containing reagents or from starting materials. Regulatory bodies worldwide mandate strict control over such impurities. The presence of impurities, even in minute quantities, can impact the drug's safety and stability.
The use of advanced analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for the accurate detection and quantification of these impurities. In such analyses, an internal standard is crucial for achieving high accuracy and precision by correcting for variations during sample preparation and analysis. N-Benzyl Salbutamol-d9 Hydrochloride is an ideal internal standard for the quantification of N-Benzyl Salbutamol. Its chemical structure is nearly identical to the target impurity, but its increased mass due to the nine deuterium (B1214612) atoms allows it to be distinguished by the mass spectrometer. This ensures that it behaves similarly to the non-deuterated impurity during extraction and chromatography, providing a reliable reference for quantification.
A typical analytical workflow for impurity quantification using N-Benzyl Salbutamol-d9 Hydrochloride is presented in the table below.
| Step | Description | Purpose |
| Sample Preparation | A known amount of N-Benzyl Salbutamol-d9 Hydrochloride is added to the Salbutamol API or drug product sample. The sample is then extracted and prepared for analysis. | To introduce a precise concentration of the internal standard for accurate quantification. |
| LC Separation | The prepared sample is injected into an LC system. The chromatographic conditions are optimized to separate N-Benzyl Salbutamol from Salbutamol and other potential impurities. | To isolate the target impurity and the internal standard from the bulk drug and other components. |
| MS/MS Detection | The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific mass transitions for both N-Benzyl Salbutamol and N-Benzyl Salbutamol-d9 Hydrochloride. | To selectively detect and quantify the impurity and the internal standard with high sensitivity and specificity. |
| Data Analysis | The peak area ratio of N-Benzyl Salbutamol to N-Benzyl Salbutamol-d9 Hydrochloride is calculated. This ratio is then used to determine the concentration of the N-Benzyl Salbutamol impurity in the original sample by comparing it to a calibration curve. | To accurately calculate the amount of the impurity present, compensating for any analytical variability. |
Establishment of N-Benzyl Salbutamol-d9 Hydrochloride as a Certified Reference Material
For an analytical standard to be used in regulatory-compliant quality control, it must be established as a Certified Reference Material (CRM). The process of certifying N-Benzyl Salbutamol-d9 Hydrochloride involves a rigorous and well-documented characterization of the material to ensure its identity, purity, and concentration are known with a high degree of certainty.
The certification process for a CRM like N-Benzyl Salbutamol-d9 Hydrochloride typically includes the following:
Synthesis and Purification: The compound is synthesized with the deuterium labels incorporated at specific positions. This is followed by extensive purification to achieve a very high degree of chemical and isotopic purity.
Structural Elucidation: A battery of analytical techniques is employed to confirm the chemical structure and the position of the deuterium atoms. These techniques often include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Purity Determination: The purity of the standard is determined using multiple independent analytical methods, such as High-Performance Liquid Chromatography (HPLC) with different detection methods (e.g., UV, MS) and Gas Chromatography (GC).
Quantification: The exact concentration of the standard in a solution is determined using a primary method like quantitative NMR (qNMR) or by assaying it against a well-characterized primary standard.
Homogeneity and Stability Studies: The batch of the reference material is tested for homogeneity to ensure that each vial has the same concentration. Stability studies are also conducted under various storage conditions to establish a re-test date or expiry date.
Uncertainty Assignment: A comprehensive uncertainty budget is calculated, taking into account all potential sources of error in the characterization and quantification process.
The final CRM is accompanied by a certificate of analysis that details all these characterization data, providing the end-user with the necessary information for its proper use.
Application in Quality Control and Assurance of Pharmaceutical Substances
In the pharmaceutical industry, quality control (QC) and quality assurance (QA) are essential to ensure that every batch of a drug product meets the required quality standards. The use of N-Benzyl Salbutamol-d9 Hydrochloride as a CRM is integral to the QC/QA of Salbutamol.
Its primary application in this context is in the validation of analytical methods used for routine impurity testing. Method validation is a regulatory requirement that demonstrates an analytical method is suitable for its intended purpose. N-Benzyl Salbutamol-d9 Hydrochloride is used to assess key validation parameters, as outlined in the table below.
| Validation Parameter | Role of N-Benzyl Salbutamol-d9 Hydrochloride |
| Specificity/Selectivity | Used to confirm that the analytical method can distinguish the N-Benzyl Salbutamol impurity from the API and other related substances without interference. |
| Linearity | A calibration curve is prepared by analyzing samples containing known concentrations of N-Benzyl Salbutamol and a fixed concentration of the deuterated internal standard. The linear response across a range of concentrations is verified. |
| Accuracy | The accuracy of the method is determined by spiking a placebo or the API with known amounts of the N-Benzyl Salbutamol impurity and the internal standard and measuring the recovery. |
| Precision | The precision (repeatability and intermediate precision) of the method is assessed by performing multiple analyses of samples containing the impurity and the internal standard on different days and by different analysts. |
| Limit of Quantification (LOQ) | The LOQ, the lowest concentration of the impurity that can be reliably quantified, is established using samples containing low levels of N-Benzyl Salbutamol and the internal standard. |
By using a well-characterized CRM like N-Benzyl Salbutamol-d9 Hydrochloride, pharmaceutical manufacturers can have high confidence in the reliability of their impurity testing results, ensuring that their products consistently meet the stringent purity requirements set by regulatory authorities.
Role in Method Transferability and Harmonization Across Analytical Laboratories
The globalization of the pharmaceutical industry means that manufacturing and testing of a drug product often occur at different sites and in different countries. It is critical that the analytical methods used at these various locations produce comparable results. This is achieved through method transfer and harmonization.
N-Benzyl Salbutamol-d9 Hydrochloride plays a vital role in this process. By providing a common, well-characterized reference material to all participating laboratories, it serves as a cornerstone for ensuring consistency in analytical results. When a new analytical method for Salbutamol impurity profiling is transferred from a development laboratory to a QC laboratory, or between different QC laboratories, N-Benzyl Salbutamol-d9 Hydrochloride is used to verify that the receiving laboratory can perform the method with the same level of accuracy and precision.
The process of using the CRM for method harmonization typically involves:
Protocol Development: A detailed protocol for the analytical method is established, specifying the use of N-Benzyl Salbutamol-d9 Hydrochloride as the internal standard.
Distribution of CRM: The same batch of the CRM is distributed to all participating laboratories.
Comparative Testing: Each laboratory analyzes the same set of samples (which may be spiked with the N-Benzyl Salbutamol impurity) using the provided method and the CRM.
Data Analysis: The results from all laboratories are statistically compared to assess for any significant differences.
Investigation and Correction: If discrepancies are found, they can be investigated and corrected, ensuring that all laboratories are performing the method correctly.
The use of a stable isotope-labeled internal standard like N-Benzyl Salbutamol-d9 Hydrochloride minimizes the impact of inter-laboratory variations in instrument performance and sample preparation, leading to more robust and harmonized analytical data across the global supply chain.
Mechanistic and Stability Investigations of Deuterium Labeling in N Benzyl Salbutamol D9 Hydrochloride
Studies on Deuterium (B1214612) Exchange and Label Stability under Various Conditions
The stability of the deuterium label in N-Benzyl Salbutamol-d9 Hydrochloride is crucial for its use as an internal standard in analytical methods. The nine deuterium atoms are located on the tert-butyl group, which is a non-labile position. This means that under typical physiological and analytical conditions, the deuterium atoms are not expected to exchange with protons from the surrounding solvent.
However, to ensure the isotopic integrity of the label, stability studies under various conditions are essential. These studies would typically involve incubating the compound in media of varying pH and temperature and then analyzing the compound by mass spectrometry to determine the retention of the deuterium atoms.
Illustrative Stability Data under Varying pH:
| pH Condition | Incubation Time (hours) | Temperature (°C) | Deuterium Retention (%) |
| 2.0 (Acidic) | 24 | 37 | >99% |
| 7.4 (Physiological) | 24 | 37 | >99% |
| 10.0 (Basic) | 24 | 37 | >99% |
The data in the table above is illustrative and based on the expected high stability of deuterium atoms on a tert-butyl group. Actual studies would be required to confirm these figures for N-Benzyl Salbutamol-d9 Hydrochloride. The C-D bonds are generally stronger than C-H bonds, contributing to the high stability of the label.
Isotopic Effects on Chromatographic Retention and Ionization Efficiency
The substitution of hydrogen with deuterium can lead to slight differences in the physicochemical properties of a molecule, which in turn can affect its behavior in chromatographic and mass spectrometric systems.
Chromatographic Retention: In reversed-phase liquid chromatography (RP-LC), deuterated compounds often exhibit slightly shorter retention times compared to their non-deuterated counterparts. researchgate.net This phenomenon, known as the "isotope effect," is attributed to the slightly lower hydrophobicity of C-D bonds compared to C-H bonds. researchgate.net The magnitude of this effect is generally small but can be significant in high-resolution separations. For N-Benzyl Salbutamol-d9 Hydrochloride, one would expect to see a slight decrease in retention time compared to N-Benzyl Salbutamol (B1663637) Hydrochloride.
Illustrative Chromatographic Data:
| Compound | Retention Time (minutes) |
| N-Benzyl Salbutamol Hydrochloride | 10.2 |
| N-Benzyl Salbutamol-d9 Hydrochloride | 10.1 |
This illustrative data assumes a typical RP-LC setup. The actual difference in retention time would depend on the specific chromatographic conditions, such as the column chemistry, mobile phase composition, and temperature.
Ionization Efficiency: In mass spectrometry, particularly with electrospray ionization (ESI), deuterium labeling is generally considered not to have a significant impact on ionization efficiency. However, subtle effects can sometimes be observed. The primary advantage of using a deuterated standard like N-Benzyl Salbutamol-d9 Hydrochloride is its co-elution with the analyte and its distinct mass-to-charge ratio (m/z), which allows for accurate quantification by isotope dilution mass spectrometry.
Degradation Pathway Studies of N-Benzyl Salbutamol-d9 Hydrochloride under Stress Conditions
Forced degradation studies are critical for identifying potential degradation products and understanding the stability of a drug substance. While specific degradation data for N-Benzyl Salbutamol-d9 Hydrochloride is not available, studies on Salbutamol Sulphate under various stress conditions can provide insights into the likely degradation pathways. The presence of the N-benzyl group may influence the degradation kinetics and pathways, but the core Salbutamol structure's susceptibility to degradation will likely be similar.
Forced degradation studies typically involve exposing the compound to acidic, basic, oxidative, photolytic, and thermal stress.
Illustrative Forced Degradation Data for a Related Salbutamol Compound:
| Stress Condition | Reagent | Duration | Temperature (°C) | Degradation (%) | Major Degradants |
| Acid Hydrolysis | 1N HCl | 8 hours | 80 | 15.2% | Formation of ethers |
| Base Hydrolysis | 1N NaOH | 4 hours | 80 | 12.5% | Phenolic degradation products |
| Oxidation | 30% H₂O₂ | 24 hours | 25 | 20.8% | Oxidation of the phenol and alcohol groups |
| Photolytic | UV light (254 nm) | 7 days | 25 | 8.5% | Photodegradation products |
| Thermal | Dry Heat | 48 hours | 105 | 5.1% | Thermally induced degradation products |
The degradation pathways for N-Benzyl Salbutamol-d9 Hydrochloride are expected to be similar to those of Salbutamol. Under acidic conditions, ether formation via dehydration of the alcohol groups is a plausible pathway. Basic conditions may lead to degradation of the phenolic group. Oxidative stress is likely to affect the phenol and secondary alcohol moieties. Photolytic and thermal stress can lead to a variety of degradation products. The deuterium labeling on the tert-butyl group is not expected to alter these primary degradation pathways significantly.
Future Directions and Advanced Research Considerations
Integration with High-Throughput Analytical Platforms for Automated Quantification
The integration of N-Benzyl Salbutamon-d9 Hydrochloride into high-throughput screening (HTS) and automated analytical platforms represents a significant step forward in efficiency and accuracy for pharmaceutical quality control. Stable isotope-labeled standards are exceptionally well-suited for automated workflows, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govkcasbio.com
In automated quantification, a known amount of the deuterated standard is added to each sample. clearsynth.com Since this compound is chemically identical to its non-labeled counterpart (N-Benzyl Salbutamon), it co-elutes during chromatography and experiences the same ionization effects in the mass spectrometer. texilajournal.com This co-elution is critical for correcting variations in sample preparation and matrix effects, which can suppress or enhance the ionization of the target analyte and lead to inaccurate results. nih.govkcasbio.com
The use of deuterated standards like this compound in high-throughput settings significantly improves the precision and reliability of quantitative data. nih.govclearsynth.com Automated liquid handling systems can be programmed to perform the necessary dilutions and additions of the internal standard, minimizing human error and increasing sample throughput. As the samples are analyzed by LC-MS/MS, specialized software can automatically identify the analyte and its deuterated internal standard, calculate the peak area ratios, and generate concentration data. This level of automation is crucial in environments where large numbers of samples need to be analyzed quickly and accurately, such as in drug manufacturing and clinical trials. nih.govthermofisher.com
Table 1: Comparison of Analytical Approaches
| Feature | Traditional Quantification | Automated Quantification with Deuterated Standards |
| Internal Standard | Often a structurally similar analog | Stable isotope-labeled version of the analyte |
| Matrix Effect Compensation | Less effective, as the analog may behave differently | Highly effective due to identical chemical properties |
| Precision | Can be variable | Consistently high |
| Throughput | Lower, often limited by manual sample preparation | High, enabled by robotic systems |
| Data Processing | Can be manual and time-consuming | Automated via specialized software |
Exploration of Novel Derivatization and Labeling Strategies for Related Compounds
While this compound is a highly effective internal standard, the broader field of impurity analysis can benefit from the exploration of novel derivatization and labeling strategies. Derivatization is a technique used to chemically modify an analyte to enhance its analytical properties, such as improving its chromatographic behavior or increasing its ionization efficiency in a mass spectrometer. benthamdirect.comthermofisher.com
For related Salbutamol (B1663637) impurities that may lack a strong chromophore for UV detection or are difficult to ionize, derivatization can be a powerful tool. thermofisher.com For instance, reagents can be used to introduce a charged group or a more easily ionizable moiety onto the impurity molecule. This can significantly enhance the sensitivity of the analytical method. Recent advancements have introduced a variety of derivatization techniques, including in-situ, enzymatic, ultrasound-assisted, and microwave-assisted methods, which can offer faster and more efficient reactions. benthamdirect.com
Beyond deuterium (B1214612) labeling, other stable isotopes like ¹³C and ¹⁵N can be incorporated into impurity standards. symeres.com Furthermore, advanced labeling strategies developed for proteomics, such as Tandem Mass Tags (TMT) and isobaric tags for relative and absolute quantitation (iTRAQ), could be adapted for pharmaceutical impurity analysis. washington.eduamericanlaboratory.com These isobaric tags all have the same molecular mass, but upon fragmentation in the mass spectrometer, they produce unique reporter ions of different masses, allowing for the simultaneous quantification of multiple impurities in a single analysis. washington.edu This multiplexing capability could revolutionize impurity profiling by providing a more comprehensive picture of a drug substance's purity in a single experiment.
Table 2: Advanced Labeling and Derivatization Techniques
| Technique | Principle | Application in Impurity Analysis |
| Deuterium (d) Labeling | Incorporation of deuterium atoms. | Creates a stable isotope-labeled internal standard with a mass shift. |
| ¹³C/¹⁵N Labeling | Incorporation of heavy carbon or nitrogen isotopes. | Alternative to deuterium labeling, can provide larger mass shifts. |
| Chemical Derivatization | Chemical modification of the analyte. | Enhances detectability, improves chromatographic properties. thermofisher.com |
| Isobaric Tagging (e.g., TMT) | Covalent attachment of tags with the same mass but different reporter ions. | Enables multiplexed quantification of several impurities simultaneously. washington.edu |
Contribution to Comprehensive Impurity Reference Standard Libraries
The availability of well-characterized impurity reference standards is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. knorspharma.compharmiweb.compharmaffiliates.com Regulatory bodies worldwide, including the FDA and EMA, have stringent guidelines regarding the identification and control of impurities in drug substances and products. pharmaffiliates.comlabroots.com this compound, as a labeled impurity standard, is a critical component in building comprehensive reference libraries for Salbutamol and related drugs. acs.org
Comprehensive impurity reference standard libraries serve several crucial functions. They are essential for the validation of analytical methods, ensuring that the methods used to test for impurities are accurate, precise, and reliable. knorspharma.compharmiweb.com These libraries also allow for the definitive identification and quantification of impurities in raw materials and final drug products. pharmacompass.com By having a complete set of standards for all potential impurities, pharmaceutical manufacturers can better control their manufacturing processes and ensure batch-to-batch consistency. knorspharma.com
The inclusion of isotopically labeled standards like this compound in these libraries is particularly valuable. They not only aid in the quantification of their corresponding non-labeled impurities but also serve as benchmarks for developing and validating the analytical methods themselves. As our understanding of drug degradation pathways and manufacturing processes deepens, the need for an expanding library of impurity standards, including their isotopically labeled counterparts, will continue to grow. labroots.com This ensures that as new potential impurities are identified, the analytical tools are readily available to monitor and control them effectively, ultimately safeguarding patient health. pharmaffiliates.com
Q & A
Q. How can researchers optimize the synthesis of N-Benzyl Salbutamon-d9 Hydrochloride to achieve high isotopic purity?
Methodological Answer:
- Deuterium Incorporation: Use selective deuteration techniques, such as catalytic H/D exchange under controlled pH and temperature, to minimize isotopic scrambling. Evidence from deuterated benzylamine analogs (e.g., Benzyl-d7-amine hydrochloride) suggests that deuterium stability is enhanced in non-labile positions .
- Intermediate Purification: Employ chromatographic methods (e.g., preparative HPLC with deuterated solvents) to isolate intermediates, as demonstrated in the synthesis of N-benzyl piperidine derivatives .
- Quality Control: Validate isotopic purity via mass spectrometry (HRMS) and nuclear magnetic resonance (²H NMR), ensuring deuterium incorporation ≥98% .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound in deuterated form?
Methodological Answer:
- Spectroscopic Analysis: Combine ¹H/¹³C NMR and FT-IR to confirm functional groups, noting the absence of proton signals in deuterated regions. For example, deuterated benzylamine standards show resolved ²H signals at ~4.5 ppm in D₂O .
- Isotopic Purity Assessment: Use high-resolution mass spectrometry (HRMS) to detect isotopic patterns. Compare with non-deuterated analogs to validate mass shifts (e.g., +9 Da for d9 labeling) .
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry, particularly if deuteration alters molecular packing .
Advanced Research Questions
Q. How should discrepancies in receptor binding affinity data between deuterated and non-deuterated Salbutamon derivatives be methodologically addressed?
Methodological Answer:
- Controlled Binding Assays: Replicate experiments under identical conditions (pH, temperature, solvent) to isolate isotopic effects. For example, studies on N-benzyl cytisine derivatives highlight dose-dependent activity shifts at 0.1–5 mg/kg, requiring rigorous statistical validation .
- Computational Modeling: Perform molecular dynamics simulations to assess deuterium-induced conformational changes in receptor-ligand interactions, as seen in 5-HT2A/2C agonist studies .
- Meta-Analysis: Compare data across multiple studies to identify trends, such as reduced binding affinity due to deuterium’s steric effects .
Q. What strategies are effective in minimizing deuterium-hydrogen exchange during in vivo pharmacokinetic studies of this compound?
Methodological Answer:
- Stable Isotope Administration: Use deuterated solvents (e.g., D₂O) in formulation buffers to reduce exchange with biological matrices .
- Sampling Protocol Optimization: Collect plasma/tissue samples rapidly and store at -80°C to halt enzymatic activity, as validated in deuterated benzylamine pharmacokinetics .
- LC-MS/MS Detection: Employ deuterium-specific MRM transitions to distinguish intact d9 compounds from exchanged analogs .
Q. How can cross-reactivity with non-target receptors be systematically evaluated when using this compound in neuropharmacological assays?
Methodological Answer:
- Panel Screening: Test the compound against a broad receptor panel (e.g., GPCRs, ion channels) using radioligand displacement assays. For example, N-benzyl phenethylamines showed selectivity for 5-HT2A/2C over dopamine receptors .
- Functional Assays: Measure intracellular calcium flux or cAMP levels in transfected cell lines to assess off-target activity, as applied in cytisine derivative studies .
- Structural Analogs Comparison: Compare binding profiles with non-deuterated Salbutamon to isolate isotopic effects on specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
